4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid
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Overview
Description
4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)aniline with a suitable carbamoyl chloride under controlled conditions to form the carbamoyl intermediate.
Coupling with Benzoic Acid: The carbamoyl intermediate is then coupled with benzoic acid or its derivatives using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamoyl linkage facilitates binding to active sites of enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: A simpler analog with similar trifluoromethyl and benzoic acid moieties.
3-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the benzoic acid component.
N-(3-(Trifluoromethyl)phenyl)carbamic acid: Contains the carbamoyl linkage but differs in the overall structure.
Uniqueness
4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid is unique due to the combination of its trifluoromethyl group, carbamoyl linkage, and benzoic acid moiety, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C15H11F3N2O3 |
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Molecular Weight |
324.25 g/mol |
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid |
InChI |
InChI=1S/C15H11F3N2O3/c16-15(17,18)10-2-1-3-12(8-10)20-14(23)19-11-6-4-9(5-7-11)13(21)22/h1-8H,(H,21,22)(H2,19,20,23) |
InChI Key |
FVTHEGNIBCXLFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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